molecular formula C19H19FN4O3S B2429430 N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2188279-31-2

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No. B2429430
CAS RN: 2188279-31-2
M. Wt: 402.44
InChI Key: BEVZSJDNBACERP-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Sulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto et al., 2002.

Enantioselective Fluorination

Research into fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions has led to the development of a series of N-fluorobenzenesulfonamides. These compounds have been used in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities Fajie Wang et al., 2014.

Antitubercular Activity

The synthesis and evaluation of sulfonamide compounds for antitubercular activity have been explored, with some compounds showing promising results against Mycobacterium tuberculosis enzymes. This suggests potential applications of sulfonamide derivatives in developing new treatments for tuberculosis Nikil Purushotham et al., 2018.

Radical N-Demethylation

The use of N-fluorobenzenesulfonimide as an oxidant in copper-catalyzed radical N-demethylation of N-methyl amides represents another scientific application. This method involves the conversion of amides to carbinolamines, highlighting a novel approach in organic synthesis Xu Yi et al., 2020.

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides. This process demonstrates the compound's role in facilitating the synthesis of pharmaceutical intermediates P. Anbarasan et al., 2011.

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-16-8-4-5-9-17(16)28(26,27)21-12-13-23-19(25)24(15-10-11-15)18(22-23)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVZSJDNBACERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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